Ethyl 2,4-dichloroquinazoline-6-carboxylate
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Overview
Description
Ethyl 2,4-dichloroquinazoline-6-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dichloroquinazoline-6-carboxylate typically involves the reaction of 2,4-dichloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation and Reduction:
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives.
Hydrolysis: 2,4-dichloroquinazoline-6-carboxylic acid.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Ethyl 2,4-dichloroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloroquinazoline-6-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- **
2,4-Dichloroquinazoline: A precursor in the synthesis of ethyl 2,4-dichloroquinazoline-6-carboxylate.
Ethyl 2-chloroquinazoline-6-carboxylate: A similar compound with one less chlorine atom.
Properties
IUPAC Name |
ethyl 2,4-dichloroquinazoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)6-3-4-8-7(5-6)9(12)15-11(13)14-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFXWHCPIGOMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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